1-Methoxyfluoren-9-one
Description
1-Methoxyfluoren-9-one (CAS: 42523-15-9; C₁₄H₁₀O₂) is a fluorenone derivative featuring a methoxy group at the 1-position of the fluorene backbone. It is synthesized via palladium-catalyzed annulation of arynes with 2-haloarenecarboxaldehydes, yielding a 9:1 regioselectivity ratio favoring the 1-methoxy isomer over its regioisomer . This selectivity arises from coordination of the methoxy group to palladium in the biarylpalladium intermediate, stabilizing the carbanionic carbon and directing palladium to the sterically hindered end of the aryne . The compound is characterized by distinct ¹H and ¹³C NMR spectra, confirming its structural identity .
Properties
IUPAC Name |
1-methoxyfluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-16-12-8-4-7-10-9-5-2-3-6-11(9)14(15)13(10)12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYUKFUCNSKIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318967 | |
| Record name | 1-methoxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42523-15-9 | |
| Record name | NSC338221 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methoxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorenone Derivatives
Substituent Position and Regioselectivity
1-Methoxyfluoren-9-one is compared with other methoxy- and hydroxy-substituted fluorenones (Table 1):
Key Findings :
- Regioselectivity : The 1-methoxy isomer dominates due to thermodynamic stabilization and steric factors in Pd intermediates. In contrast, 2-methoxy derivatives lack analogous stabilizing interactions .
- Synthetic Efficiency : 2,3-Dimethoxyfluoren-9-one exhibits low yields (≤20%) due to slower aryne generation from dimethoxy precursors .
Functional Group Modifications
Amino-Substituted Derivatives
- 2-(Dimethylamino)-9H-fluoren-9-one (CAS: Not provided; C₁₅H₁₃NO): Features a dimethylamino group at the 2-position. Extinguishing media include water spray and carbon dioxide, indicating higher flammability than methoxy analogs .
- Its synthesis involves amino-ethoxy substitution, enabling solubility in polar solvents .
Hydrazone Derivatives
Physical and Chemical Properties
| Property | 1-Methoxyfluoren-9-one | 2-Methoxyfluoren-9-one | 2,3-Dimethoxyfluoren-9-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 210.23 | 210.23 | 240.25 |
| Polarity | Moderate (methoxy dipole) | Similar to 1-isomer | Higher (two methoxy groups) |
| Stability | Thermally stable | Comparable | Potential steric strain |
Research Notes:
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